Trachyloban-18-oic acid, (4beta)-

CAS No.: 26263-39-8

Cat. No.: VC19690054

Molecular Formula: C20H30O2

Molecular Weight: 302.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26263-39-8 |

|---|---|

| Molecular Formula | C20H30O2 |

| Molecular Weight | 302.5 g/mol |

| IUPAC Name | methyl (4S,5S,9S,10R,12R,13S,14S)-9,13-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylate |

| Standard InChI | InChI=1S/C20H30O2/c1-18-7-4-5-12(17(21)22-3)13(18)6-8-20-10-15-14(9-16(18)20)19(15,2)11-20/h12-16H,4-11H2,1-3H3/t12-,13-,14+,15-,16-,18-,19-,20?/m0/s1 |

| Standard InChI Key | VAKFOZRYGYXCLM-HBPMNPHPSA-N |

| Isomeric SMILES | C[C@]12CCC[C@@H]([C@@H]1CCC34[C@H]2C[C@@H]5[C@H](C3)[C@]5(C4)C)C(=O)OC |

| Canonical SMILES | CC12CCCC(C1CCC34C2CC5C(C3)C5(C4)C)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

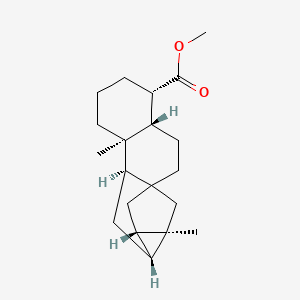

Trachyloban-18-oic acid, (4β)-, is formally designated as (1R,4R,5R,9R,10R,12S,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.0¹,¹⁰.0⁴,⁹.0¹²,¹⁴]hexadecane-5-carboxylic acid (PubChem CID: 46907039) . Its molecular formula is C₂₀H₃₀O₂, with a molecular weight of 302.5 g/mol . The trachylobane skeleton consists of four fused rings (three six-membered and one five-membered) with a carboxylic acid group at position 18 and a β-oriented methyl group at position 4 (Fig. 1) . Stereochemical specificity is critical to its bioactivity, as evidenced by its distinction from the enantiomeric ent-trachyloban-18-oic acid .

Natural Occurrence and Biosynthesis

The compound has been isolated from multiple plant and fungal species, including:

In Xylopia species, trachylobane diterpenes are secondary metabolites synthesized via the mevalonate pathway. Biotransformation studies using Rhizopus arrhizus have demonstrated the fungal conversion of trachyloban-18-oic acid into hydroxylated derivatives, such as rhizopene, highlighting its metabolic versatility .

Pharmacological Activities

Smooth Muscle Relaxation

Trachyloban-18-oic acid, (4β)-, exhibits potent relaxant effects on guinea-pig tracheal smooth muscle. In carbachol-precontracted preparations, it induced concentration-dependent relaxation (pD₂ = 4.38 ± 0.07) independent of calcium-calmodulin interactions . Key mechanisms include:

-

Potassium Channel Activation: The compound showed higher potency in tissues contracted with 18 mM KCl (pD₂ = 4.90 ± 0.25) versus 60 mM KCl (pD₂ = 3.88 ± 0.01), suggesting voltage-gated K⁺ (Kᵥ) channel involvement .

-

Subtype Specificity: Pre-treatment with tetraethylammonium (TEA⁺), a non-selective K⁺ channel blocker, reduced its relaxant effect (pD₂ = 4.01 ± 0.06) . Further studies implicated ATP-sensitive (K_ATP), small-conductance Ca²⁺-activated (SK_Ca), and large-conductance Ca²⁺-activated (BK_Ca) channels .

Table 1: Relaxant Effects of Trachyloban-18-oic Acid, (4β)-, Under Experimental Conditions

| Condition | pD₂ Value (± SEM) | Mechanism Implicated |

|---|---|---|

| Carbachol-induced contraction | 4.38 ± 0.07 | K⁺ channel activation |

| 18 mM KCl contraction | 4.90 ± 0.25 | Voltage-gated K⁺ channels |

| 60 mM KCl contraction | 3.88 ± 0.01 | Reduced K⁺ efflux |

| TEA⁺ pre-treatment | 4.01 ± 0.06 | Non-selective K⁺ blockade |

Biotransformation and Derivative Synthesis

Rhizopus arrhizus metabolizes trachyloban-18-oic acid, (4β)-, into hydroxylated ent-trachylobane and ent-kaurene derivatives . Notably, rhizopene—a rearranged pentacyclic metabolite—exemplifies structural diversification opportunities for enhancing bioactivity .

Mechanistic Insights and Therapeutic Implications

Ion Channel Modulation

The compound’s relaxant effects are attributed to membrane hyperpolarization via K⁺ efflux, reducing intracellular Ca²⁺ and inhibiting myosin light-chain kinase (MLCK) activity . This mechanism parallels β₂-adrenergic agonists but without cyclic nucleotide involvement, as evidenced by unaltered effects in the presence of aminophylline .

Structural-Activity Relationships (SAR)

-

Carboxylic Acid Group: Essential for receptor interaction; esterification reduces activity .

-

C-4 Methyl Configuration: β-orientation enhances steric complementarity with K⁺ channel pores .

-

Ring Rigidity: The pentacyclic framework limits conformational flexibility, favoring target binding .

Challenges and Future Directions

While trachyloban-18-oic acid, (4β)-, shows promise, key gaps remain:

-

Bioavailability: Poor water solubility necessitates formulation advances (e.g., nanoencapsulation).

-

Target Specificity: Off-target effects on K_ATP channels may pose cardiovascular risks.

-

Synthetic Accessibility: Total synthesis routes are underdeveloped, relying on natural extraction .

Future studies should prioritize in vivo toxicity profiling, structural optimization, and clinical validation for respiratory or oncological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume